Topotecan Acetate

Beschreibung

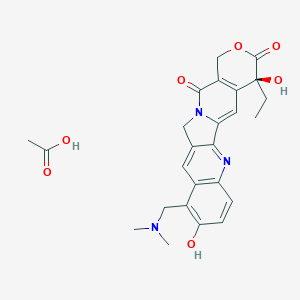

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

acetic acid;(19S)-8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5.C2H4O2/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20;1-2(3)4/h5-8,27,30H,4,9-11H2,1-3H3;1H3,(H,3,4)/t23-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUVKGDSGUQAAH-BQAIUKQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123948-88-9 | |

| Record name | 1H-Pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 10-[(dimethylamino)methyl]-4-ethyl-4,9-dihydroxy-, (4S)-, acetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123948-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

In Vitro Anticancer Activity of Topotecan Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Topotecan, a semisynthetic, water-soluble analog of the natural chemical compound camptothecin, is a potent antineoplastic agent.[1][2] Its primary mechanism of action involves the inhibition of topoisomerase I, an enzyme crucial for relieving torsional strain in DNA during replication and transcription.[1][3][4] By stabilizing the topoisomerase I-DNA complex, topotecan prevents the re-ligation of single-strand breaks, leading to the accumulation of DNA damage, replication fork collapse, and ultimately, apoptosis in rapidly proliferating cancer cells.[1][3][5][6] This technical guide provides an in-depth overview of the in vitro anticancer activity of Topotecan Acetate, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and related cellular pathways.

Mechanism of Action

Topotecan exerts its cytotoxic effects primarily during the S-phase of the cell cycle.[3] It intercalates into the DNA at the site of the topoisomerase I-induced single-strand break, forming a stable ternary complex.[1][3] This complex obstructs the movement of the replication fork, resulting in the generation of lethal double-strand DNA breaks.[3][5] Mammalian cells are unable to efficiently repair these extensive DNA lesions, triggering a cascade of events that culminate in programmed cell death, or apoptosis.[1][3]

Caption: Mechanism of action of Topotecan.

In Vitro Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Topotecan in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| H1299 | Non-Small Cell Lung Cancer | 12.67 | [7] |

| H1975 | Non-Small Cell Lung Cancer | 0.44 | [7] |

| HCC827 | Non-Small Cell Lung Cancer | 2.89 | [7] |

| H460 | Lung Cancer (p53 wild-type) | Not explicitly stated, but potent growth inhibitory effects observed. | [8] |

| H322 | Lung Cancer (p53 mutant) | Not explicitly stated, but potent growth inhibitory effects observed. | [8] |

| U251 | Human Glioma | 2.73 | [7] |

| U87 | Human Glioma | 2.95 | [7] |

| GSCs-U251 | Glioma Stem Cells | 5.46 | [7] |

| GSCs-U87 | Glioma Stem Cells | 5.95 | [7] |

| IMR-32 | Neuroblastoma (MYCN-amplified) | Higher than non-MYCN amplified cells, indicating chemoresistance. | [9] |

| SK-N-BE(2) | Neuroblastoma (MYCN-amplified) | Higher than non-MYCN amplified cells, indicating chemoresistance. | [9] |

| SK-N-DZ | Neuroblastoma (MYCN-amplified) | Higher than non-MYCN amplified cells, indicating chemoresistance. | [9] |

| SH-SY-5Y | Neuroblastoma (non-MYCN-amplified) | Lower than MYCN-amplified cells. | [9] |

| SK-N-SH | Neuroblastoma (non-MYCN-amplified) | Lower than MYCN-amplified cells. | [9] |

| SK-N-AS | Neuroblastoma (non-MYCN-amplified) | Lower than MYCN-amplified cells. | [9] |

| LOX IMVI | Melanoma | 0.005 | [10] |

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 - 10,000 cells/well and incubate for 24 hours.[11]

-

Drug Treatment: Treat cells with various concentrations of this compound and incubate for the desired period (e.g., 72 hours).[8][12]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[14]

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11][14]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[13]

Caption: MTT assay experimental workflow.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells.

Protocol:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.[15]

-

Incubation: Incubate for 15 minutes at room temperature in the dark.[15]

-

Analysis: Analyze the cells by flow cytometry within one hour.[15][16]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis

Flow cytometry analysis of DNA content is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Culture and Treatment: Treat cells with this compound for the specified duration.

-

Cell Harvesting: Harvest the cells by trypsinization.

-

Fixation: Fix the cells in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a solution containing a DNA-staining dye (e.g., Propidium Iodide) and RNase.

-

Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity is directly proportional to the amount of DNA.[17]

Signaling Pathways

Topotecan treatment triggers a cascade of cellular signaling events, primarily culminating in apoptosis and cell cycle arrest.

Apoptosis Induction

Topotecan-induced DNA damage activates the intrinsic (mitochondrial) pathway of apoptosis.[18] In some cellular contexts, it can also involve the extrinsic (death receptor) pathway. Key events include the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[7][18] This leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, including caspase-9 and the executioner caspase-3.[18][19]

In gastric cancer cells, Topotecan has been shown to inhibit glutamine uptake by downregulating ASCT2, leading to oxidative stress and induction of apoptosis through the mitochondrial pathway.[20]

Caption: Topotecan-induced apoptosis signaling.

Cell Cycle Arrest

Topotecan induces cell cycle arrest primarily in the S and G2/M phases.[8] This is a cellular response to DNA damage, allowing time for repair before proceeding with cell division. The activation of checkpoint kinases, such as Chk1, plays a crucial role in this process. In p53 wild-type cells, Topotecan can induce the expression of p21, a cyclin-dependent kinase inhibitor that contributes to cell cycle arrest.[8]

Conclusion

This compound is a potent anticancer agent with a well-defined mechanism of action targeting topoisomerase I. Its in vitro efficacy has been demonstrated across a wide range of cancer cell lines. The experimental protocols detailed in this guide provide a framework for the continued investigation of Topotecan and other topoisomerase I inhibitors in preclinical cancer research. A thorough understanding of its molecular and cellular effects is crucial for optimizing its therapeutic use and developing novel combination strategies to overcome drug resistance.

References

- 1. Topotecan - Wikipedia [en.wikipedia.org]

- 2. Activity of topotecan, a new topoisomerase I inhibitor, against human tumor colony-forming units in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. cancerresearchuk.org [cancerresearchuk.org]

- 5. researchgate.net [researchgate.net]

- 6. methyl-atp.com [methyl-atp.com]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. Cell cycle disturbances and apoptosis induced by topotecan and gemcitabine on human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. MTT Assay [protocols.io]

- 12. texaschildrens.org [texaschildrens.org]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Apoptosis Protocols | USF Health [health.usf.edu]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Topotecan induces apoptosis via ASCT2 mediated oxidative stress in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Topotecan Acetate: An In-Depth Technical Guide for Oncology Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of Topotecan Acetate, a semi-synthetic analog of camptothecin, utilized in oncology. This document details the compound's mechanism of action, summarizes its in vitro and in vivo efficacy through quantitative data, outlines common experimental protocols, and visualizes key biological pathways and experimental workflows.

Core Mechanism of Action: Topoisomerase I Inhibition

Topotecan exerts its cytotoxic effects by specifically targeting DNA topoisomerase I, a nuclear enzyme crucial for relieving torsional strain in DNA during replication and transcription.[1][2] The active lactone form of Topotecan intercalates into the DNA-topoisomerase I complex, stabilizing it and preventing the re-ligation of the single-strand breaks created by the enzyme.[1] This leads to the accumulation of these cleavage complexes, which, upon collision with the advancing replication fork, result in irreversible double-strand DNA breaks.[1][2] Mammalian cells are unable to efficiently repair these extensive DNA lesions, ultimately triggering programmed cell death, or apoptosis.[1]

Signaling Pathways Implicated in this compound's Activity

The induction of DNA damage by Topotecan initiates a cascade of signaling events that determine the cell's fate. The p53 tumor suppressor protein plays a significant, albeit complex, role in this process. In response to DNA damage, p53 is activated and can trigger cell cycle arrest to allow for DNA repair or, in the case of extensive damage, initiate apoptosis. Studies have shown that p53-deficient cells can exhibit increased sensitivity to Topotecan, suggesting that p53 may also play a role in the repair of Topotecan-induced DNA damage, and its absence leads to a higher apoptotic rate.[3]

Furthermore, Topotecan has been shown to modulate the PI3K/Akt and VEGF signaling pathways, which are critical for cell survival and angiogenesis. In certain cancer models, particularly in the context of platinum-resistant ovarian cancer, Topotecan can inhibit the activation of Akt, a key downstream effector of PI3K that promotes cell survival.[2] By downregulating the PI3K/Akt pathway, Topotecan can enhance apoptosis and inhibit angiogenesis.[1][2]

Quantitative Preclinical Efficacy Data

The preclinical activity of this compound has been evaluated across a wide range of cancer cell lines and in various animal models. The following tables summarize the key quantitative findings from these studies.

In Vitro Cytotoxicity

The 50% inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| A2780 | Ovarian Cancer | 6 | [4] |

| MCF-7 | Breast Cancer | 13 | [5] |

| MDA-MB-231 | Breast Cancer | 160 ng/mL (~380 nM) | [6] |

| DU-145 | Prostate Cancer | 2 | [5] |

| HT-29 | Colon Cancer | 3280 | [4] |

| LOX IMVI | Melanoma | 5 | [4] |

| Various Pediatric Solid Tumors & Leukemia | Various | 0.71 - 489 | [7] |

| Neuroblastoma (MYCN-amplified) | Neuroblastoma | Increased IC50 indicating chemoresistance | [8] |

In Vivo Antitumor Activity in Xenograft Models

Tumor growth inhibition is a key measure of a drug's efficacy in vivo.

| Xenograft Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition (%) | Reference |

| Human Small-Cell Lung Carcinoma | Small-Cell Lung Cancer | 1-2 mg/kg/day | >84% in 5 out of 6 xenografts | [9] |

| Pediatric Solid Tumors | Various | Not specified | Significant increase in event-free survival in 32 of 37 xenografts | [7] |

| Rhabdomyosarcoma | Rhabdomyosarcoma | Low-dose protracted schedule | Complete regressions in 4 of 6 lines | [10] |

| Brain Tumors (pediatric) | Brain Tumors | Low-dose protracted schedule | Complete regressions in 1 of 3 lines | [10] |

| Neuroblastoma | Neuroblastoma | 0.36 - 0.61 mg/kg (daily, 5 days/week for 2 weeks) | Partial to complete responses | [11] |

Preclinical Pharmacokinetic Parameters

Pharmacokinetic studies in animal models provide crucial information on the absorption, distribution, metabolism, and excretion (ADME) of a drug.

| Animal Model | Route of Administration | Half-life (t½) | Clearance | Bioavailability | Reference |

| Mice | Intravenous | ~2-3 hours | Non-linear clearance from liver and kidneys | - | [12] |

| Rats | Intravenous | Not specified | Not specified | - | [13] |

| Rats | Oral | Not specified | Not specified | ~20-30% | [13] |

| Rats | Subcutaneous | Not specified | Not specified | ~88-100% | [13] |

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for key preclinical experiments used to evaluate this compound.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or water)

-

96-well flat-bottom microplates

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% dimethylformamide)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle control (e.g., medium with the same concentration of DMSO used for the highest drug concentration).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate the plate for an additional 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration to generate a dose-response curve and determine the IC50 value.

In Vivo Antitumor Efficacy Assessment: Xenograft Tumor Model

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for evaluating the in vivo efficacy of anticancer agents.

Materials:

-

Immunodeficient mice (e.g., Nude, SCID, or NSG mice)

-

Human cancer cell line of interest

-

Matrigel (optional, to enhance tumor take rate)

-

This compound formulation for injection (e.g., dissolved in sterile saline)

-

Calipers for tumor measurement

-

Anesthesia (e.g., isoflurane)

-

Syringes and needles

Procedure:

-

Cell Preparation and Implantation: Harvest cancer cells and resuspend them in a sterile solution (e.g., PBS or serum-free medium), optionally mixed with Matrigel. Anesthetize the mice and subcutaneously inject a specific number of cells (e.g., 1-10 million cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Measure tumor dimensions (length and width) with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Drug Administration: Prepare the this compound formulation at the desired concentration. Administer the drug to the treatment group according to the planned schedule (e.g., daily, every other day) and route (e.g., intraperitoneal, intravenous, oral gavage). The control group should receive the vehicle solution.

-

Monitoring and Endpoint: Monitor the mice for signs of toxicity (e.g., weight loss, changes in behavior). Continue treatment for the specified duration. The study endpoint may be reached when tumors in the control group reach a maximum allowed size, a predetermined time point is reached, or significant toxicity is observed.

-

Data Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology). Compare the tumor growth curves between the treatment and control groups to determine the extent of tumor growth inhibition.

Conclusion

The preclinical data for this compound robustly support its mechanism of action as a potent Topoisomerase I inhibitor with significant antitumor activity across a spectrum of malignancies. Its efficacy has been demonstrated in both in vitro and in vivo models, and its pharmacokinetic profile has been characterized in several animal species. The modulation of key signaling pathways, such as p53 and PI3K/Akt, further elucidates its complex biological activity and provides rationale for its clinical use and for the exploration of novel combination therapies. This guide provides a foundational understanding of the preclinical characteristics of this compound for researchers and professionals in the field of oncology drug development.

References

- 1. Topotecan - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Topotecan-Triggered Degradation of Topoisomerase I Is p53-Dependent and Impacts Cell Survival [ouci.dntb.gov.ua]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. The effect of quercetin on topotecan cytotoxicity in MCF-7 and MDA-MB 231 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Initial Testing of Topotecan by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Clinical relevance of human cancer xenografts as a tool for preclinical assessment: example of in-vivo evaluation of topotecan-based chemotherapy in a panel of human small-cell lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Physiologically based pharmacokinetic model for topotecan in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats | MDPI [mdpi.com]

An In-depth Technical Guide to the Cellular Uptake and Efflux Mechanisms of Topotecan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular transport mechanisms governing the efficacy of Topotecan, a key chemotherapeutic agent. Understanding how Topotecan enters and is removed from cancer cells is critical for overcoming drug resistance and optimizing therapeutic strategies. This document details the passive uptake processes and the active efflux systems, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the core concepts through diagrams.

Introduction to Topotecan

Topotecan is a semi-synthetic, water-soluble derivative of camptothecin, an alkaloid extract from the Camptotheca acuminata tree[1][2]. It functions as a Topoisomerase I inhibitor. Topotecan binds to the DNA-Topoisomerase I complex, preventing the re-ligation of single-strand breaks induced by the enzyme[3][4]. This interference with the moving replication fork leads to the formation of lethal double-stranded DNA breaks, replication arrest, and ultimately, apoptotic cell death[3][4][5]. Its clinical efficacy, however, is often limited by the development of multidrug resistance (MDR), a phenomenon primarily driven by the active removal of the drug from cancer cells[1][6].

Topotecan's chemical structure includes a lactone ring, which is essential for its pharmacological activity. This ring can undergo a reversible, pH-dependent hydrolysis to an inactive open-ring carboxylate form[3][7][8]. The equilibrium between these two forms is a key factor in its cellular transport and activity.

Cellular Uptake Mechanism

The primary mechanism for Topotecan's entry into cells is passive diffusion[7]. This process does not require a specific transporter protein and is driven by the concentration gradient across the cell membrane.

-

Role of Lipophilicity : The cellular uptake of camptothecin analogues like Topotecan is favored by the lipophilicity of the active lactone form[7]. This property allows the molecule to more readily cross the lipid bilayer of the cell membrane.

-

Intracellular Accumulation : Once inside the cell, the lactone form can bind to its intranuclear target, Topoisomerase I, driving further influx. Studies using flow cytometry on MCF-7 cells have shown that Topotecan rapidly enters cells, reaching a maximum intracellular concentration within approximately 10 minutes of exposure[9]. The net charge on the inactive hydroxy acid (carboxylate) form prevents it from easily diffusing across the cell membrane[9].

// Invisible edge to enforce ranking "TPT_Lactone_E" -> p1 [style=invis]; p1 -> "TPT_Lactone_I" [style=invis]; } .dot Caption: Passive diffusion of Topotecan into the cell.

Cellular Efflux Mechanisms

The active efflux of Topotecan from cancer cells is the most significant mechanism contributing to drug resistance[1]. This process is mediated by several members of the ATP-binding cassette (ABC) transporter superfamily, which act as ATP-dependent efflux pumps[10][11].

Several ABC transporters have been identified as being responsible for pumping Topotecan out of cells, thereby reducing its intracellular concentration and cytotoxic effect.

-

ABCG2 (Breast Cancer Resistance Protein - BCRP) : ABCG2 is considered the main and most significant transporter responsible for Topotecan resistance[1][12][13]. Overexpression of the ABCG2 gene has been observed in Topotecan-resistant ovarian and non-small cell lung cancer cell lines[1][14]. Studies in knockout mouse models confirm that ABCG2 has the most profound effect on Topotecan elimination[12][13]. Topotecan has a higher affinity for BCRP compared to other transporters[10][15].

-

ABCB1 (P-glycoprotein - P-gp) : ABCB1 is a well-characterized multidrug resistance transporter that also contributes to Topotecan efflux, although to a lesser extent than ABCG2[10][13]. It has overlapping functions with ABCG2, and its inhibition can increase Topotecan's bioavailability and central nervous system penetration[12][16][17].

-

ABCC Family (Multidrug Resistance-Associated Proteins - MRPs) :

-

ABCC2 (MRP2) : Like ABCB1, ABCC2 has functions that overlap with ABCG2 in Topotecan disposition[12][13].

-

ABCC4 (MRP4) : Studies have shown that overexpression of ABCC4 can confer resistance to Topotecan[18]. In MRP4-overexpressing HepG2 cells, a 12-fold resistance to Topotecan was observed[18]. However, mouse model studies suggest ABCC4 is not a major determinant of Topotecan pharmacokinetics at a systemic level[12][13].

-

// ATP hydrolysis representation ATP -> ABCG2 [label="Energy", dir=none, style=dotted, color="#202124"]; ATP -> ABCB1 [dir=none, style=dotted, color="#202124"]; ATP -> ABCC4 [dir=none, style=dotted, color="#202124"]; } .dot Caption: ATP-dependent efflux of Topotecan by ABC transporters.

The following tables summarize key quantitative findings from studies on Topotecan transport and resistance.

Table 1: In Vitro Transport Kinetics and Resistance

| Transporter | Cell Line Model | Parameter | Value | Citation |

|---|---|---|---|---|

| ABCC4 (MRP4) | MRP4/HepG2 | Resistance Fold-Change (4h exposure) | 12.03 | [18] |

| ABCC4 (MRP4) | MRP4/HepG2 | Resistance Fold-Change (48h exposure) | 6.86 | [18] |

| ABCC4 (MRP4) | MRP4/HepG2 | K_m | 1.66 µM | [18] |

| ABCC4 (MRP4) | MRP4/HepG2 | V_max | 0.341 ng/min/10^6 cells | [18] |

| ABCG2 (BCRP) | NCI-H460/TPT10 | Resistance Fold-Change | 394.7 |[14] |

Table 2: In Vivo Effects of Transporter Inhibition/Absence

| Transporter(s) | Model | Condition | Effect on Topotecan | Citation |

|---|---|---|---|---|

| ABCG2 (BCRP) | Wild-type mice | Oral TPT + GF120918 (BCRP inhibitor) | >9-fold increase in plasma bioavailability | [19] |

| ABCG2 (BCRP) | P-gp deficient mice | Oral TPT + GF120918 (BCRP inhibitor) | >6-fold increase in plasma bioavailability | [19] |

| ABCB1 & ABCG2 | Mdr1a/b/Bcrp1 Triple KO mice | IV TPT | 12-fold increase in brain AUC vs. wild-type | [16] |

| ABCG2 | Bcrp1 KO mice | IV TPT | 1.5-fold increase in brain AUC vs. wild-type | [16] |

| ABCB1 | Mdr1a/b Double KO mice | IV TPT | 1.5-fold increase in brain AUC vs. wild-type | [16] |

| ABCG2 | Human patients (heterozygous for 421C>A SNP) | Oral TPT | 1.3-fold increase in oral bioavailability |[20] |

Experimental Protocols and Methodologies

This section details common experimental protocols used to investigate the cellular uptake and efflux of Topotecan.

This assay directly measures the accumulation of Topotecan inside cells using a radiolabeled form, such as [³H] Topotecan.

Objective: To quantify the intracellular accumulation of Topotecan and assess the impact of specific transporter inhibitors.

Materials:

-

Cell line of interest (e.g., MCF-7, NCI-H460)

-

[³H] Topotecan (e.g., 1 µM final concentration)

-

Standard uptake buffer (e.g., N1 buffer)

-

Transporter inhibitor (e.g., 10 µM Ko143 for ABCG2) dissolved in DMSO

-

Ice-cold phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., 0.01 N NaOH)

-

Scintillation fluid

-

Bicinchoninic acid (BCA) assay kit for protein quantification

Protocol:

-

Cell Culture: Seed cells in appropriate culture plates (e.g., 24-well plates) and grow for 48-72 hours to near confluence.

-

Pre-incubation: Wash cells and pre-incubate with standard uptake buffer for 1 hour at 37°C.

-

Inhibitor Treatment: For inhibition experiments, add the specific transporter inhibitor (e.g., Ko143) or an equivalent volume of DMSO (vehicle control) to the respective wells. Incubate for 30 minutes at 37°C[21].

-

Uptake Initiation: Add [³H] Topotecan to each well to initiate the uptake. Incubate for a defined period (e.g., 1 hour) at 37°C[21].

-

Uptake Termination: Stop the reaction by rapidly washing the cells twice with ice-cold PBS to remove extracellular radiolabel[21].

-

Cell Lysis: Lyse the cells by adding lysis buffer and incubating for 1 hour[21].

-

Quantification:

-

Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

Use a portion of the cell lysate to determine the total protein concentration using a BCA assay[21].

-

-

Data Analysis: Normalize the radioactive counts to the protein concentration for each sample. Compare the accumulation in control cells versus inhibitor-treated cells to determine the contribution of the specific transporter.

This method leverages the natural fluorescence of Topotecan to measure its intracellular accumulation.

Objective: To measure the real-time uptake and retention of Topotecan in a cell population.

Protocol:

-

Prepare a single-cell suspension of the cells of interest (e.g., by trypsinization).

-

Incubate the cells with Topotecan (e.g., 10 µM) in fresh medium[9].

-

At various time points (e.g., 0, 5, 10, 30, 60 minutes), take an aliquot of the cell suspension.

-

Analyze the cells using a flow cytometer. Excite the cells with a UV laser (e.g., 351–355 nm) and collect the emission signal (e.g., using a 530/30 filter)[9].

-

The mean fluorescence intensity of the cell population corresponds to the intracellular Topotecan concentration. Correct for the autofluorescence of untreated control cells.

This assay measures the ability of cells to actively transport a substrate out of the cell.

Objective: To determine the rate of Topotecan efflux and the effect of transporter inhibitors.

Protocol:

-

Loading: Pre-load cells with a fluorescent substrate of the transporter of interest (e.g., Hoechst 33342 for ABCG2) or with Topotecan itself by incubating for a set period (e.g., 30-60 minutes).

-

Washing: Wash the cells with fresh, pre-warmed medium to remove any extracellular substrate.

-

Efflux Initiation: Resuspend the cells in fresh medium, with or without a transporter inhibitor (e.g., Ko143)[22].

-

Monitoring: Incubate the cells at 37°C. At various time points, measure the remaining intracellular fluorescence using flow cytometry or a fluorescence plate reader[22].

-

Data Analysis: A faster decrease in intracellular fluorescence over time indicates a higher rate of efflux. Compare the retention of the substrate in the presence and absence of the inhibitor to quantify the transporter's activity.

Conclusion

The clinical efficacy of Topotecan is governed by a delicate balance between its passive cellular uptake and its active efflux. While the lipophilic lactone form of Topotecan can readily diffuse into cells, its therapeutic concentration is often severely limited by ATP-dependent efflux pumps. The ABCG2 (BCRP) transporter is the primary mediator of Topotecan efflux and a major contributor to clinical resistance, with ABCB1 (P-gp) and certain ABCC proteins playing significant, albeit secondary, roles. A thorough understanding of these transport mechanisms, supported by robust experimental methodologies, is essential for the development of novel strategies, such as the co-administration of transporter inhibitors, to overcome resistance and enhance the therapeutic potential of Topotecan in cancer treatment.

References

- 1. New and Old Genes Associated with Topotecan Resistance Development in Ovarian Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Topotecan Hydrochloride? [synapse.patsnap.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Role of ABC transporters in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Camptothecin - Wikipedia [en.wikipedia.org]

- 8. Nanoplatform for the Delivery of Topotecan in the Cancer Milieu: An Appraisal of its Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tracking the cell cycle origins for escape from topotecan action by breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dual Inhibition of P-gp and BCRP Improves Oral Topotecan Bioavailability in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Overlapping functions of ABC transporters in topotecan disposition as determined in gene knockout mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Overlapping functions of ABC transporters in topotecan disposition as determined in gene knockout mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Establishment and Characterization of a Topotecan Resistant Non-small Cell Lung Cancer NCI-H460/TPT10 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Use of P-glycoprotein and BCRP inhibitors to improve oral bioavailability and CNS penetration of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Topotecan is a substrate for multidrug resistance associated protein 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Role of breast cancer resistance protein in the bioavailability and fetal penetration of topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ascopubs.org [ascopubs.org]

- 21. [3H] Topotecan uptake assay [bio-protocol.org]

- 22. Frontiers | Cabozantinib Reverses Topotecan Resistance in Human Non-Small Cell Lung Cancer NCI-H460/TPT10 Cell Line and Tumor Xenograft Model [frontiersin.org]

Methodological & Application

Preparation of Topotecan Stock Solution for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation of Topotecan stock solutions for use in preclinical research. Topotecan is a potent topoisomerase I inhibitor, and proper preparation of stock solutions is critical for accurate and reproducible experimental results. These guidelines cover the chemical properties, solubility, and stability of Topotecan, along with step-by-step protocols for reconstitution and storage. Additionally, safety precautions and the mechanism of action of Topotecan are discussed.

Note on Topotecan Formulations: While the request specified Topotecan Acetate, publicly available scientific literature and supplier data predominantly focus on Topotecan Hydrochloride. The following protocols are based on the well-characterized Topotecan Hydrochloride salt. Researchers using this compound should independently verify the solubility and stability of their specific compound, as these properties may differ from the hydrochloride salt.

Chemical Properties and Solubility

Topotecan is a semi-synthetic, water-soluble analog of the natural alkaloid camptothecin.[1] It is supplied as a lyophilized powder, typically as the hydrochloride salt, which is light yellow to greenish in color. The active form of Topotecan is the lactone, which is in a pH-dependent equilibrium with the inactive hydroxy acid form. The lactone is favored in acidic conditions (pH < 4.0).

The solubility of Topotecan Hydrochloride in common laboratory solvents is summarized in the table below. It is important to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[2]

| Property | Value | Citations |

| Molecular Formula | C₂₃H₂₃N₃O₅ · HCl | [3] |

| Molecular Weight | 457.91 g/mol | [3] |

| Appearance | Light yellow to greenish powder | |

| Solubility in DMSO | ≥ 20 mg/mL (up to 100 mM) | [3][4] |

| Solubility in Water | Soluble (up to 100 mM) | [2][3] |

| Solubility in Ethanol | Insoluble | [2] |

| Storage of Solid | -20°C, protected from light | [3] |

| InChI Key | UCFGDBYHRUNTLO-QHCPKHFHSA-N (free base) |

Mechanism of Action: Topoisomerase I Inhibition

Topotecan exerts its cytotoxic effects by inhibiting DNA topoisomerase I, an enzyme essential for relieving torsional stress in DNA during replication and transcription. Topotecan binds to the covalent complex formed between topoisomerase I and DNA, preventing the re-ligation of the single-strand breaks created by the enzyme. This stabilization of the "cleavable complex" leads to the accumulation of DNA damage, particularly double-strand breaks when the replication fork collides with these complexes. The resulting DNA damage triggers cell cycle arrest and ultimately induces apoptosis.

Signaling Pathway of Topotecan-Induced Cell Death

Caption: Topotecan's mechanism of action leading to apoptosis.

Experimental Protocols

Safety Precautions

Topotecan is a cytotoxic agent and should be handled with appropriate safety precautions in a designated area, such as a certified biological safety cabinet or a fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and double gloves, should be worn at all times. All materials that come into contact with Topotecan should be decontaminated or disposed of as hazardous waste according to institutional guidelines.

Preparation of a 10 mM Topotecan Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of Topotecan Hydrochloride (MW: 457.91 g/mol ) in DMSO.

Materials:

-

Topotecan Hydrochloride powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

Equilibration: Allow the vial of Topotecan Hydrochloride powder to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: In a chemical fume hood, carefully weigh out the desired amount of Topotecan Hydrochloride. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.58 mg of Topotecan Hydrochloride.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed powder. For 4.58 mg, add 1 mL of DMSO.

-

Solubilization: Vortex the solution gently until the powder is completely dissolved. The solution should be clear and yellow to yellow-green. If necessary, sonication can be used to aid dissolution.[5]

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year.[5] When stored at -80°C, the stock solution is stable for up to two years.[5]

Preparation of Working Solutions

For cell-based assays, the DMSO stock solution should be serially diluted in the appropriate cell culture medium to the final desired concentration immediately before use. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Example Dilution for a 1 µM Working Solution:

-

Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of sterile cell culture medium to obtain a 10 µM solution.

-

Prepare the final 1 µM working solution by adding 100 µL of the 10 µM intermediate solution to 900 µL of cell culture medium.

Note: Aqueous solutions of Topotecan are less stable than DMSO stock solutions. It is recommended to prepare fresh dilutions for each experiment.

Experimental Workflow

The following diagram illustrates a general workflow for using a prepared Topotecan stock solution in a cell-based cytotoxicity assay.

Caption: General workflow for Topotecan stock solution use.

Stability and Storage Summary

The stability of Topotecan solutions is dependent on the solvent and storage conditions. The following table provides a summary of recommended storage conditions.

| Solution Type | Storage Temperature | Duration | Citations |

| Solid Powder | -20°C | ≥ 4 years | [6] |

| Stock Solution in DMSO | -20°C | 1 year | [5] |

| Stock Solution in DMSO | -80°C | 2 years | [5] |

| Aqueous Working Solution (in media) | Room Temperature | Use immediately | [6] |

| Diluted in 0.9% NaCl or 5% Dextrose | 2-8°C | 12 hours | [7] |

Disclaimer: These protocols and application notes are intended for research use only and are not for human or veterinary use. The information provided is based on publicly available data for Topotecan Hydrochloride. Researchers should always consult the specific product data sheet provided by the manufacturer for their particular lot of Topotecan. It is the responsibility of the user to ensure safe handling and disposal of this cytotoxic compound in accordance with all applicable regulations.

References

- 1. Topotecan | 123948-87-8 [chemicalbook.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Topotecan hydrochloride | DNA Topoisomerase Inhibitors: R&D Systems [rndsystems.com]

- 4. Topotecan Hydrochloride - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]

- 5. Topotecan | Topoisomerase | Autophagy | TargetMol [targetmol.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

Application Notes and Protocols for High-Throughput Screening Assays with Topotecan Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topotecan, a semi-synthetic analog of camptothecin, is a potent anti-cancer agent that functions as a topoisomerase I inhibitor. Its mechanism of action involves the stabilization of the covalent complex between topoisomerase I and DNA, which leads to single-strand breaks. When the DNA replication machinery encounters these complexes, lethal double-stranded DNA breaks are induced, ultimately triggering apoptosis in rapidly dividing cancer cells.[1][2] High-throughput screening (HTS) assays are essential tools for identifying and characterizing compounds like Topotecan, enabling rapid assessment of their efficacy and mechanism of action across large compound libraries.

These application notes provide detailed protocols for various HTS assays relevant to the study of Topotecan Acetate, including cell viability, DNA damage, and apoptosis assays. Additionally, quantitative data from studies with Topotecan are presented in a structured format, and key signaling pathways and experimental workflows are visualized.

Mechanism of Action of Topotecan

Topotecan targets the nuclear enzyme DNA topoisomerase I, which is crucial for relieving torsional strain in DNA during replication and transcription.[3] The active lactone form of Topotecan intercalates into the DNA at the site of the topoisomerase I-induced single-strand break, forming a stable ternary complex with the DNA and the enzyme. This prevents the re-ligation of the DNA strand, trapping the enzyme on the DNA.[4][5] The collision of the replication fork with this trapped complex leads to the formation of double-strand breaks, which are difficult for mammalian cells to repair efficiently.[4] This accumulation of DNA damage activates the DNA damage response (DDR) signaling network, involving proteins such as ATM and ATR, which can lead to cell cycle arrest and, ultimately, apoptosis.[6]

Data Presentation: Quantitative Analysis of Topotecan Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of Topotecan in various cancer cell lines, demonstrating its cytotoxic potency.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MCF-7 Luc | Breast Cancer | 13 | [2] |

| DU-145 Luc | Prostate Cancer | 2 | [2] |

| LOX IMVI | Melanoma | 5 | [4] |

| NCI-H460 | Non-small cell lung cancer | 7.29 (µM) | [4] |

| NCI-H460/TPT10 (Topotecan-resistant) | Non-small cell lung cancer | 32789.712 | |

| U251 | Glioblastoma | 2730 | [1] |

| U87 | Glioblastoma | 2950 | [1] |

| GSCs-U251 | Glioblastoma Stem Cells | 5460 | [1] |

| GSCs-U87 | Glioblastoma Stem Cells | 5950 | [1] |

| SK-N-BE(2) | Neuroblastoma (MYCN-amplified) | Higher IC50 indicating chemoresistance | [7] |

| SK-N-DZ | Neuroblastoma (MYCN-amplified) | Higher IC50 indicating chemoresistance | [7] |

| SKOV-3-13 | Ovarian Cancer | 5.842 | [8] |

| 7AS (Topotecan-resistant variant) | Ovarian Cancer | 11.60 | [8] |

| 7SD (Topotecan-resistant variant) | Ovarian Cancer | 9.804 | [8] |

Key Performance Metrics for HTS Assays: The Z'-Factor

A critical parameter for evaluating the quality and reliability of an HTS assay is the Z'-factor. It provides a statistical measure of the separation between the positive and negative controls, indicating the assay's ability to distinguish between active and inactive compounds.

The Z'-factor is calculated using the following formula:

Z'-factor = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

-

μ_p = mean of the positive control

-

σ_p = standard deviation of the positive control

-

μ_n = mean of the negative control

-

σ_n = standard deviation of the negative control

Interpretation of Z'-Factor Values:

| Z'-Factor | Assay Quality | Interpretation |

| > 0.5 | Excellent | A large separation between positive and negative controls, suitable for HTS.[6][9] |

| 0 to 0.5 | Marginal | The assay may be acceptable, but optimization is recommended.[6][9] |

| < 0 | Poor | Significant overlap between controls; the assay is not suitable for HTS.[6][9] |

Experimental Protocols

High-Throughput Cell Viability Assay (Resazurin-Based)

This protocol describes a colorimetric assay to determine cell viability by measuring the metabolic reduction of resazurin to the fluorescent resorufin by viable cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

-

384-well clear-bottom black plates

-

Multimode plate reader with fluorescence detection capabilities

Protocol:

-

Cell Seeding:

-

Trypsinize and resuspend cells in complete culture medium.

-

Determine cell density using a hemocytometer or automated cell counter.

-

Seed cells into 384-well plates at a predetermined optimal density (e.g., 1,000-5,000 cells/well in 40 µL of medium).

-

Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete culture medium.

-

Add 10 µL of the diluted this compound or vehicle control (e.g., DMSO in medium) to the respective wells.

-

Incubate the plates for the desired treatment duration (e.g., 48-72 hours).

-

-

Resazurin Addition and Incubation:

-

Add 10 µL of resazurin solution to each well.

-

Incubate the plates for 2-4 hours at 37°C, protected from light.

-

-

Data Acquisition:

-

Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with medium and resazurin only).

-

Normalize the data to the vehicle-treated controls (representing 100% viability).

-

Plot the percentage of cell viability against the log of Topotecan concentration and determine the IC50 value using non-linear regression analysis.

-

High-Throughput DNA Damage Assay (γH2AX Staining)

This protocol outlines a high-content imaging-based assay to quantify DNA double-strand breaks by detecting the phosphorylation of histone H2AX (γH2AX).

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

384-well imaging plates (e.g., black-walled, clear-bottom)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

-

Secondary antibody: fluorescently labeled anti-species IgG

-

Nuclear counterstain (e.g., DAPI or Hoechst 33342)

-

High-content imaging system

Protocol:

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 from the cell viability protocol, using imaging-compatible plates. A shorter incubation time (e.g., 2-24 hours) is often sufficient to detect DNA damage.

-

-

Cell Fixation and Permeabilization:

-

After treatment, carefully aspirate the medium.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Immunostaining:

-

Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

-

Incubate the cells with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody and a nuclear counterstain for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

-

Image Acquisition and Analysis:

-

Acquire images using a high-content imaging system.

-

Use image analysis software to identify nuclei based on the counterstain.

-

Quantify the intensity and/or number of γH2AX foci within each nucleus.

-

-

Data Analysis:

-

Normalize the γH2AX signal to the vehicle-treated controls.

-

Plot the DNA damage response against Topotecan concentration.

-

High-Throughput Apoptosis Assay (Caspase-3/7 Activity)

This protocol describes a luminescent assay to measure the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

384-well white-walled, clear-bottom plates

-

Caspase-Glo® 3/7 Assay Reagent (or equivalent)

-

Luminometer

Protocol:

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 from the cell viability protocol, using white-walled plates suitable for luminescence.

-

-

Caspase-3/7 Activity Measurement:

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 50 µL of reagent to 50 µL of medium).

-

Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

-

Incubate the plate at room temperature for 1-3 hours, protected from light.

-

-

Data Acquisition:

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (wells with medium and reagent only).

-

Normalize the data to the vehicle-treated controls.

-

Plot the fold-change in caspase-3/7 activity against the Topotecan concentration.

-

Visualizations

Signaling Pathway of Topotecan-Induced Apoptosis

Caption: Topotecan's mechanism leading to apoptosis.

High-Throughput Screening Experimental Workflow

Caption: A generalized HTS workflow for Topotecan.

References

- 1. inspiralis.com [inspiralis.com]

- 2. A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A High Throughput Cellular Screening Assay for Small Molecule Inhibitors and Activators of Cytoplasmic Dynein-1-Based Cargo Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Protocol for a High-Throughput Multiplex Cell Viability Assay | Springer Nature Experiments [experiments.springernature.com]

- 5. arts.units.it [arts.units.it]

- 6. Human topoisomerase I DNA relaxation assay [profoldin.com]

- 7. mdpi.com [mdpi.com]

- 8. Analysis of acquired resistance to metronomic oral topotecan chemotherapy plus pazopanib after prolonged preclinical potent responsiveness in advanced ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Validation of high-throughput genotoxicity assay screening using γH2AX in-cell western assay on HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Combining Topotecan Acetate with Other Chemotherapeutic Agents: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles and methodologies for combining Topotecan Acetate with other chemotherapeutic agents. This document summarizes key preclinical and clinical findings, offers detailed protocols for relevant in vitro and in vivo experiments, and visualizes the underlying scientific concepts and workflows.

Introduction

Topotecan is a semi-synthetic analog of camptothecin that inhibits topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase I-DNA complex, topotecan leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during the S-phase of the cell cycle, ultimately inducing apoptosis. The unique mechanism of action of topotecan provides a strong rationale for its use in combination with other anticancer agents to enhance therapeutic efficacy, overcome drug resistance, and broaden its spectrum of activity. Synergistic or additive effects have been observed when topotecan is combined with DNA-damaging agents, microtubule-interfering agents, and targeted therapies.

Preclinical and Clinical Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies investigating the combination of this compound with various chemotherapeutic agents.

Table 1: Clinical Efficacy of Topotecan Combination Therapies

| Combination Agent | Cancer Type | Trial Phase | Key Efficacy Endpoints | Reference(s) |

| Cisplatin | Cervical Cancer | III | ORR: 27% (vs. 13% with Cisplatin alone) Median PFS: 4.6 months (vs. 2.9 months) Median OS: 9.4 months (vs. 6.5 months) | [1][2] |

| Ovarian Cancer (recurrent) | Retrospective | ORR (platinum-sensitive): 33.3% Median PFS (platinum-sensitive): 7.7 months Median OS (platinum-sensitive): 46.6 months | [3] | |

| Epithelial Ovarian Cancer | N/A | ORR: 70% 1-year DFS: 67% 2-year DFS: 57% | [4] | |

| Carboplatin | Small Cell Lung Cancer (SCLC) | II | ORR: 57% Median PFS: 5.5 months Median OS: 8.5 months | [5] |

| Ovarian Cancer (recurrent, platinum-sensitive) | II | ORR: 30.9% Median PFS: 44.29 weeks | [6] | |

| Ovarian Cancer (recurrent, platinum-sensitive) | III | 12-month PFS rate: 37.0% Median PFS: 10 months Median OS: 25 months | [7] | |

| Etoposide | Small Cell Lung Cancer (SCLC) | II | ORR: 46.4% Median Survival: 29.9 weeks | [8] |

| Small Cell Lung Cancer (SCLC, extensive) | III | PFS (after PE induction): 3.6 months (vs. 2.3 months with observation) OS (after PE induction): 9.3 months (vs. 8.9 months) | [9] | |

| Berzosertib (ATR inhibitor) | Small Cell Lung Cancer (SCLC, relapsed) | II | ORR: 36% Median OS: 8.9 months (vs. 5.4 months with Topotecan alone) | [10][11][12] |

| Doxorubicin (liposomal) | Ovarian Cancer (xenograft) | Preclinical | Median Survival Time (ES-2 model): 52 days (vs. 18 days untreated) | [13] |

ORR: Overall Response Rate; PFS: Progression-Free Survival; OS: Overall Survival; DFS: Disease-Free Survival; PE: Cisplatin and Etoposide

Table 2: Preclinical Synergy of Topotecan Combinations

| Combination Agent | Cell Line/Model | Key Findings | Reference(s) |

| Doxorubicin | Ovarian Cancer cell lines (ES-2, OVCAR-3) | Highly synergistic | [13] |

| Vincristine | Pediatric solid tumor xenografts | Significantly greater than expected complete responses in 9 tumor lines | |

| Paclitaxel (Taxol) | Colon cancer cell line | 10- to 40-fold reduction in Topotecan IC50 | |

| Vinblastine | Colon cancer cell line | 10- to 40-fold reduction in Topotecan IC50 |

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is for determining the cytotoxic effects of Topotecan in combination with another agent using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Chemotherapeutic agent of interest

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Multichannel pipette

-

Plate reader (570 nm wavelength)

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Drug Treatment: Prepare serial dilutions of Topotecan and the combination agent. Treat cells with each drug alone and in combination at various concentrations. Include untreated control wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each agent alone and in combination. Combination Index (CI) values can be calculated using software such as CompuSyn to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Colony Formation (Clonogenic) Assay

This assay assesses the long-term effect of drug combinations on the ability of single cells to form colonies.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound and combination agent

-

6-well plates

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Cell Seeding: Plate cells in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to attach overnight.

-

Drug Exposure: Treat the cells with Topotecan and the combination agent at various concentrations for a defined period (e.g., 24 hours).

-

Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

-

Colony Growth: Incubate the plates for 7-14 days, allowing colonies to form.

-

Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with crystal violet solution for 15-30 minutes.

-

Quantification: Gently wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of >50 cells).

-

Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition compared to the untreated control.

Western Blot for Protein Expression

This protocol is for analyzing changes in the expression of key proteins, such as Topoisomerase I and Bcl-xL, following drug treatment.

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Topoisomerase I, anti-Bcl-xL, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the efficacy of Topotecan combination therapy in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line of interest

-

Matrigel (optional)

-

This compound and combination agent formulated for in vivo use

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle control, Topotecan alone, combination agent alone, Topotecan + combination agent).

-

Drug Administration: Administer the drugs according to a predetermined schedule, dose, and route (e.g., intravenous, intraperitoneal, oral). Monitor the body weight of the mice as an indicator of toxicity.

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).

-

Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size, or for a specified duration.

-

Data Analysis: Plot the mean tumor volume for each group over time. Calculate tumor growth inhibition (TGI) and perform statistical analysis to compare the efficacy of the different treatment regimens.

Visualizations

Signaling Pathway: Topotecan and Cisplatin in Platinum-Resistant Ovarian Cancer

The following diagram illustrates the proposed mechanism by which Topotecan enhances the efficacy of Cisplatin in platinum-resistant ovarian cancer cells by inhibiting the PI3K/Akt and VEGF signaling pathways[9].

References

- 1. cancernetwork.com [cancernetwork.com]

- 2. Topotecan in combination with cisplatin for the treatment of stage IVB, recurrent, or persistent cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy of cisplatin combined with topotecan in patients with advanced or recurrent ovarian cancer as second- or higher-line palliative chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Clinical study of topotecan and cisplatin as first line chemotherapy in epithelial ovarian cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A phase II trial of carboplatin and weekly topotecan in the first-line treatment of patients with extensive stage small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An open-label, single-arm Phase II study of intravenous weekly (Days 1 and 8) topotecan in combination with carboplatin (Day 1) every 21 days as second-line therapy in patients with platinum-sensitive relapsed ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Topotecan plus carboplatin versus standard therapy with paclitaxel plus carboplatin (PC) or gemcitabine plus carboplatin (GC) or pegylated liposomal doxorubicin plus carboplatin (PLDC): a randomized phase III trial of the NOGGO-AGO-Study Group-AGO Austria and GEICO-ENGOT-GCIG intergroup study (HECTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Topotecan and etoposide as first-line therapy for extensive disease small cell lung cancer: a phase II trial of a platinum-free regimen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Topotecan versus observation after cisplatin plus etoposide in extensive-stage small-cell lung cancer: E7593--a phase III trial of the Eastern Cooperative Oncology Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Merck Advances ATR Inhibitor Berzosertib in Small Cell Lung Cancer With New Published Data and Initiation of Phase II Trial With Registrational Intent - Business Wire China [businesswirechina.com]

- 12. Berzosertib Plus Topotecan vs Topotecan Alone in Patients With Relapsed Small Cell Lung Cancer: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Topotecan and doxorubicin combination to treat recurrent ovarian cancer: the influence of drug exposure time and delivery systems to achieve optimum therapeutic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Topotecan Acetate in the Study of Drug-Resistant Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topotecan is a semi-synthetic analog of camptothecin and a potent inhibitor of topoisomerase I, a crucial enzyme involved in DNA replication and transcription.[1][2] By stabilizing the covalent complex between topoisomerase I and DNA, topotecan leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.[3][4] This mechanism of action makes topotecan an effective chemotherapeutic agent against various cancers, including ovarian, small cell lung, and cervical cancers.[1][5]

However, the clinical efficacy of topotecan is often limited by the development of drug resistance. A primary mechanism of resistance is the overexpression of ATP-binding cassette (ABC) transporters, particularly ABCG2 (Breast Cancer Resistance Protein), which actively efflux topotecan from cancer cells, reducing its intracellular concentration and cytotoxic effect.[6][7][8][9] Other resistance mechanisms include alterations in DNA damage response and repair pathways and modulation of apoptotic signaling.[10][11][12]

These application notes provide a summary of quantitative data and detailed experimental protocols for studying topotecan acetate in drug-resistant cancer cell models, with a focus on overcoming ABCG2-mediated resistance.

Data Presentation

Table 1: In Vitro Efficacy of Topotecan in Sensitive and Resistant Non-Small Cell Lung Cancer (NSCLC) Cell Lines

| Cell Line | Description | IC50 of Topotecan (μM) | Fold Resistance | Reference |

| NCI-H460 | Parental, drug-sensitive NSCLC | ~0.02 | - | [8] |

| NCI-H460/TPT10 | Topotecan-resistant, ABCG2-overexpressing | ~7.9 | 394.7 | [6][8] |

Table 2: Reversal of Topotecan Resistance in NCI-H460/TPT10 Cells by ABCG2 Inhibitors

| Combination Treatment | Concentration of Inhibitor | IC50 of Topotecan (μM) | Fold Reversal | Reference |

| Topotecan + Ko143 | 3 µM | Not explicitly stated, but resistance was abolished | - | [8] |

| Topotecan + Cabozantinib | Non-toxic concentrations | Not explicitly stated, but re-sensitized resistant cells | - | [7] |

Signaling Pathways and Experimental Workflows

Caption: Mechanism of Topotecan action and ABCG2-mediated resistance.

Caption: Workflow for studying Topotecan resistance and its reversal.

Caption: Topotecan-induced apoptotic signaling pathway.

Experimental Protocols

Protocol 1: Cell Culture and Maintenance of Drug-Resistant Cell Lines

This protocol describes the culture of parental NCI-H460 cells and the maintenance of the topotecan-resistant NCI-H460/TPT10 subline.[8]

Materials:

-

NCI-H460 and NCI-H460/TPT10 cell lines

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

Topotecan hydrochloride (for resistant line maintenance)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks (T-75)

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Complete Medium Preparation: Prepare complete DMEM by supplementing with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing and Seeding: Thaw cryopreserved vials of NCI-H460 and NCI-H460/TPT10 cells rapidly in a 37°C water bath. Transfer cells to a 15 mL conical tube containing 9 mL of pre-warmed complete medium. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in 10 mL of complete medium and transfer to a T-75 flask.

-

Routine Cell Culture: Incubate cells at 37°C in a 5% CO2 humidified incubator.

-

Maintenance of Resistant Line: For the NCI-H460/TPT10 cell line, maintain resistance by culturing in complete medium containing a maintenance dose of topotecan (e.g., 1-10 µM, as established for the specific cell line).[8] Note: Culture cells in drug-free medium for at least one passage before conducting experiments to avoid interference from the maintenance drug.

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash once with 5 mL of sterile PBS, and add 2 mL of 0.25% Trypsin-EDTA. Incubate for 2-5 minutes at 37°C until cells detach. Neutralize the trypsin with 8 mL of complete medium, gently pipette to create a single-cell suspension, and re-seed into new flasks at the desired density (e.g., 1:5 to 1:10 split ratio).

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol determines the half-maximal inhibitory concentration (IC50) of topotecan.

Materials:

-

NCI-H460 and NCI-H460/TPT10 cells

-

Complete DMEM

-

Topotecan hydrochloride

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader (570 nm wavelength)

Procedure:

-

Cell Seeding: Harvest cells and count using a hemocytometer. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare a serial dilution of topotecan in complete medium. For NCI-H460, a typical concentration range might be 0.001 to 1 µM. For NCI-H460/TPT10, a range of 0.1 to 100 µM may be necessary.

-

Remove the medium from the wells and add 100 µL of the various drug concentrations. Include wells with drug-free medium as a negative control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).

Protocol 3: Western Blot Analysis for ABCG2 Expression

This protocol is used to detect and quantify the expression levels of the ABCG2 protein.

Materials:

-

Cell pellets from NCI-H460 and NCI-H460/TPT10 cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels (e.g., 4-15% gradient)

-

PVDF membrane

-

Tris-buffered saline with Tween-20 (TBST)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: anti-ABCG2

-

Primary antibody: anti-β-actin or anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Protein Extraction: Lyse cell pellets with ice-cold RIPA buffer. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

-

Sample Preparation: Normalize protein concentrations for all samples. Mix the protein lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-